molecular formula C19H19ClFNO B5104417 (4-Benzylpiperidin-1-yl)-(2-chloro-6-fluorophenyl)methanone

(4-Benzylpiperidin-1-yl)-(2-chloro-6-fluorophenyl)methanone

Cat. No.: B5104417
M. Wt: 331.8 g/mol
InChI Key: YWYVRVHKIGOKOL-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)-(2-chloro-6-fluorophenyl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a benzylpiperidine moiety and a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)-(2-chloro-6-fluorophenyl)methanone typically involves a multi-step process. One common synthetic route starts with the preparation of the benzylpiperidine intermediate, which is then reacted with 2-chloro-6-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control reaction parameters precisely. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl)-(2-chloro-6-fluorophenyl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(4-Benzylpiperidin-1-yl)-(2-chloro-6-fluorophenyl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)-(2-chloro-6-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with similar structural features used in antimicrobial applications.

    Domiphen bromide: Another structurally related compound with potential therapeutic uses.

Uniqueness

(4-Benzylpiperidin-1-yl)-(2-chloro-6-fluorophenyl)methanone stands out due to its unique combination of a benzylpiperidine moiety and a chlorofluorophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-chloro-6-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO/c20-16-7-4-8-17(21)18(16)19(23)22-11-9-15(10-12-22)13-14-5-2-1-3-6-14/h1-8,15H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYVRVHKIGOKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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